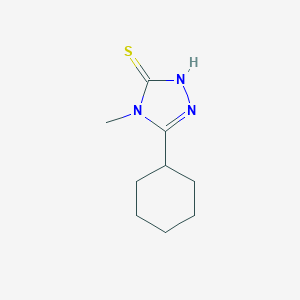

5-シクロヘキシル-4-メチル-4H-1,2,4-トリアゾール-3-チオール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound with the molecular formula C9H15N3S and a molecular weight of 197.30 g/mol . This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

科学的研究の応用

Chemistry: 5-Cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound exhibits potential biological activities, such as antimicrobial and anticancer properties. It is used in the development of new therapeutic agents .

Medicine: Research has shown that derivatives of this compound can act as enzyme inhibitors, making them valuable in drug discovery and development .

Industry: In the industrial sector, this compound is used in the formulation of corrosion inhibitors and as an additive in lubricants .

作用機序

Target of Action

Similar compounds such as 4-amino-5-methyl-4h-1,2,4-triazole-3-thiol have been investigated as corrosion inhibitors for metals like copper .

Mode of Action

Related compounds, such as 4-methyl-4h-1,2,4-triazole-3-thiol, have been shown to react with other compounds to yield new products . This suggests that 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol may also interact with its targets to induce changes.

Result of Action

Related compounds have been shown to exhibit certain effects, such as inhibiting corrosion .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclohexyl isothiocyanate with hydrazine hydrate, followed by cyclization with methyl isothiocyanate . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 5-Cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolates.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiolates.

Substitution: Alkylated or acylated triazole derivatives.

類似化合物との比較

- 4-Methyl-4H-1,2,4-triazole-3-thiol

- 5-Cyclohexyl-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

- 5-Cyclohexyl-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness: 5-Cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

生物活性

5-Cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 335220-81-0) is a compound of interest due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and potential therapeutic applications, supported by research findings and case studies.

Molecular Formula: C₉H₁₅N₃S

Molecular Weight: 197.30 g/mol

Structure: The compound features a triazole ring with a methyl group and a cyclohexyl substituent, alongside a thiol functional group. This structure is significant for its biological reactivity and interaction with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 335220-81-0 |

| Molecular Formula | C₉H₁₅N₃S |

| Molecular Weight | 197.30 g/mol |

| Hazard Classification | Irritant |

Antimicrobial Activity

Research indicates that 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol exhibits notable antimicrobial properties . A study evaluated its effectiveness against various bacterial and fungal strains. The results demonstrated:

- Inhibition of Bacterial Growth: The compound showed significant inhibition against Gram-positive and Gram-negative bacteria.

- Fungal Activity: Effective against common fungal pathogens, suggesting potential use in antifungal therapies.

The minimum inhibitory concentration (MIC) values were determined for several strains, highlighting its potency:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anticancer Properties

5-Cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol has been investigated for its anticancer effects , particularly in cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Key findings include:

- Cell Viability Reduction: The compound significantly reduced cell viability in treated cultures.

- Mechanism of Action: It appears to induce apoptosis via the activation of caspase pathways.

The half-maximal inhibitory concentration (IC50) values for cancer cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HepG2 | 20 |

Case Studies

- Antimicrobial Efficacy Study : A recent study published in Frontiers in Chemistry assessed the antimicrobial activity of various triazole derivatives, including 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol. Results indicated that this compound had superior activity compared to other derivatives tested, suggesting structural features that enhance its efficacy .

- Cancer Cell Apoptosis : In a laboratory study focusing on apoptosis in cancer cells, researchers found that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in MCF-7 cells. This supports its potential as an anticancer agent .

特性

IUPAC Name |

3-cyclohexyl-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-12-8(10-11-9(12)13)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEGFTNWHBZPJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357724 |

Source

|

| Record name | 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335220-81-0 |

Source

|

| Record name | 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。